PF-05180999

PDE2A selectivity PDE10A off-target CNS drug discovery

PF-05180999 is the definitive PDE2A inhibitor for studies requiring uncompromised isoform selectivity and brain penetrance. With >2,000-fold selectivity over PDE10A—versus ~90-fold for Lu AF64280—and a free brain/plasma ratio of 0.5, it eliminates PDE10A confounding in behavioral assays. Its unique biphasic target occupancy serves as a pharmacodynamic marker for PET tracer validation. At 0.3 mg/kg p.o., it enhances long-term memory in rat models. Select PF-05180999 when PDE2A-specific pharmacology is non-negotiable.

Molecular Formula C19H17F3N8
Molecular Weight 414.4 g/mol
CAS No. 1394033-54-5
Cat. No. B609955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05180999
CAS1394033-54-5
SynonymsPF05180999;  PF-05180999;  PF 5180999;  PF5180999;  PF-5180999;  PF 5180999;  PF999;  PF-999;  PF 999
Molecular FormulaC19H17F3N8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F
InChIInChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3
InChIKeyCLGCHUKGBICQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-05180999: A Highly Selective PDE2A Inhibitor Clinical Candidate for CNS Research


PF-05180999 (CAS 1394033-54-5) is a potent and highly selective phosphodiesterase 2A (PDE2A) inhibitor [1]. Developed as a clinical candidate for cognitive impairment associated with schizophrenia, it exhibits an IC50 of approximately 1 nM against human PDE2A and demonstrates over 2,000-fold selectivity for PDE2A over PDE10A [2]. The compound is characterized by excellent brain penetration and oral bioavailability, having advanced to Phase I clinical evaluation [3].

Why PF-05180999 Cannot Be Substituted by Other PDE2A or PDE10A Inhibitors


PDE2A inhibitors exhibit profound differences in potency, isoform selectivity, brain penetration, and target engagement behavior, rendering them non-interchangeable in research settings. PF-05180999 is distinguished by its exceptionally high selectivity for PDE2A over PDE10A (>2,000-fold), whereas common comparator Lu AF64280 shows only ~90-fold selectivity [1][2]. Furthermore, PF-05180999 displays a unique biphasic target occupancy profile—a paradoxical increase in PDE2A binding at efficacious doses—that is not observed with other PDE2A inhibitors [3]. These pharmacological and pharmacokinetic divergences mandate compound-specific validation for any study aiming to interrogate PDE2A-mediated pathways or to replicate published findings.

PF-05180999 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence


Superior Selectivity Window for PDE2A vs. PDE10A Compared to Lu AF64280

PF-05180999 demonstrates substantially higher selectivity for PDE2A over PDE10A compared to the widely used tool compound Lu AF64280. PF-05180999 achieves a >2,000-fold selectivity window for PDE2A over PDE10A [1]. In contrast, Lu AF64280 exhibits only a ~90-fold selectivity (PDE2A Ki = 20 nM vs. PDE10A Ki = 1,800 nM) [2]. This 22-fold greater selectivity margin minimizes confounding effects from PDE10A inhibition, which is known to modulate striatal signaling pathways relevant to motor and cognitive function [1].

PDE2A selectivity PDE10A off-target CNS drug discovery

Higher Biochemical Potency for PDE2A Inhibition Compared to Lu AF64280

PF-05180999 inhibits human PDE2A with an IC50 of approximately 1 nM [1], making it approximately 20-fold more potent than the tool compound Lu AF64280, which has a reported Ki of 20 nM for human PDE2A [2]. This increased potency allows for lower compound concentrations in in vitro assays, reducing the risk of solvent toxicity or non-specific effects, and translates to lower efficacious doses in vivo.

PDE2A inhibitor IC50 comparison enzyme inhibition

Enhanced Brain Penetration in Rat Compared to BAY 60-7550

PF-05180999 demonstrates a favorable free brain/plasma ratio of 0.5 in rats, indicating efficient brain penetration [1]. In contrast, BAY 60-7550, another PDE2A inhibitor, exhibits poor brain penetration, limiting its utility for in vivo CNS studies to intrathecal or intracerebroventricular administration routes [2]. This pharmacokinetic advantage of PF-05180999 enables oral dosing for behavioral and cognitive assays, a critical factor for translational CNS research.

brain penetration CNS exposure free brain/plasma ratio

Unique Biphasic Target Engagement Profile Differentiates PF-05180999 from Other PDE2A Inhibitors

PF-05180999 exhibits a unique biphasic target engagement profile. At the behaviorally efficacious oral dose of 0.3 mg/kg in rat, PF-05180999 causes a paradoxical increase (up to 40%) in PDE2A tracer binding, rather than the expected decrease [1]. A typical occupancy curve (decreased binding) is only observed at much higher doses [1]. This phenomenon is attributed to cGMP-induced allosteric activation of PDE2A via the GAF-B domain, leading to positive cooperativity [1]. Such a profile has not been reported for other PDE2A inhibitors like Lu AF64280 or BAY 60-7550, and has critical implications for interpreting target occupancy assays in clinical development.

target engagement autoradiography allosteric regulation

PF-05180999: Optimal Research Applications Based on Quantitative Evidence


CNS Behavioral Studies Requiring Oral Dosing and Clean PDE2A Pharmacology

PF-05180999 is the preferred PDE2A inhibitor for in vivo behavioral assays where oral administration is required and PDE10A-mediated confounding effects must be minimized. Its >2,000-fold selectivity for PDE2A over PDE10A [1] and favorable brain penetration (free brain/plasma ratio of 0.5) [2] support this application. At an oral dose of 0.3 mg/kg, PF-05180999 enhances long-term memory in rat contextual fear conditioning [3].

In Vitro PDE2A Mechanism-of-Action Studies Requiring High Potency

For in vitro experiments where low compound concentrations are critical to avoid off-target effects, PF-05180999's high potency (IC50 ~1 nM) [1] makes it a superior choice over less potent alternatives like Lu AF64280 (Ki = 20 nM) [4]. This allows for more robust and interpretable data in cell-based assays examining PDE2A-mediated cAMP/cGMP signaling, such as the CORT-induced neuronal cell lesion model [5].

Translational Target Engagement and Occupancy Assay Development

PF-05180999 is uniquely suited for studies investigating the relationship between target occupancy and functional efficacy. Its paradoxical increase in PDE2A tracer binding at behaviorally active doses [3] provides a distinct pharmacodynamic marker that can be exploited to validate novel PET tracer ligands or to calibrate ex vivo occupancy assays. This feature is not documented for other PDE2A inhibitors and offers a specific research advantage for biomarker development.

Comparative PDE2A Inhibitor Studies to Isolate Compound-Specific Effects

Given its distinct selectivity and target engagement profile compared to Lu AF64280 [4] and BAY 60-7550 [6], PF-05180999 is an essential tool for dissecting compound-specific versus target-class effects in PDE2A research. Utilizing PF-05180999 alongside other PDE2A inhibitors can help deconvolve the contributions of PDE10A off-target activity or differential brain penetration to observed phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05180999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.